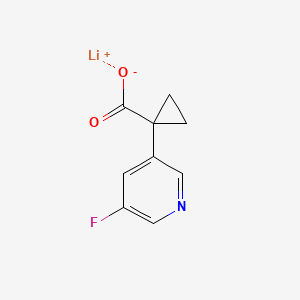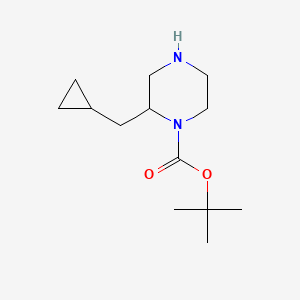![molecular formula C10H14O3S B13588794 rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[310]hexane-1-carboxylate is a complex organic compound featuring a bicyclic hexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable method for producing this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions involving sulfur-containing compounds.
Industry: The compound’s unique properties make it useful for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism by which rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylsulfanyl group can participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure and exhibit similar chemical reactivity and applications.
bicyclo[2.1.1]hexane derivatives: These compounds have a different bicyclic structure but can serve as bioisosteres for benzene and other aromatic compounds.
bicyclo[3.2.1]octane derivatives: These compounds are structurally related and have been studied for their biological activities and synthetic applications.
Uniqueness
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific combination of a bicyclic hexane core with an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H14O3S |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
methyl (1R,4S,5R)-4-acetylsulfanylbicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-6(11)14-8-3-4-10(5-7(8)10)9(12)13-2/h7-8H,3-5H2,1-2H3/t7-,8-,10+/m0/s1 |
Clave InChI |
HWTXHDZNHGQRJG-OYNCUSHFSA-N |
SMILES isomérico |
CC(=O)S[C@H]1CC[C@@]2([C@H]1C2)C(=O)OC |
SMILES canónico |
CC(=O)SC1CCC2(C1C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


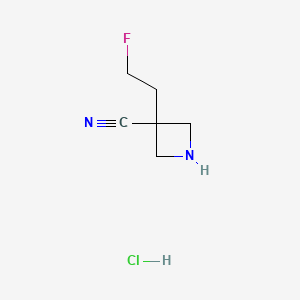

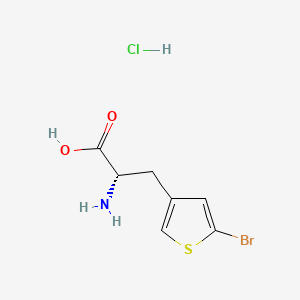


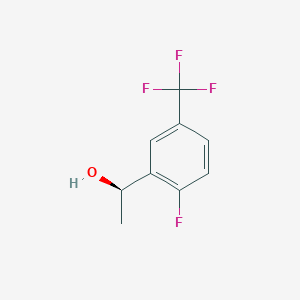

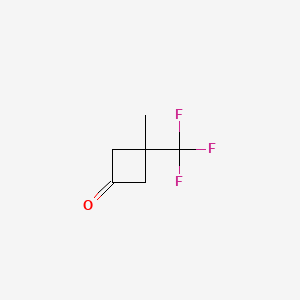
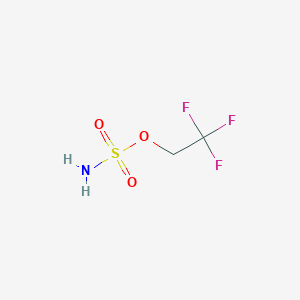
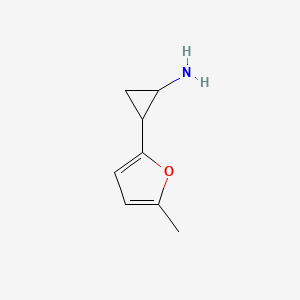
![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)

